1-Cyclohexylpyrrolidin-3-ol hydrochloride
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Overview
Description
1-Cyclohexylpyrrolidin-3-ol hydrochloride is a chemical compound characterized by the presence of a cyclohexyl group attached to a pyrrolidine ring, with an alcohol functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a fully saturated pyrrolidine ring.
Substitution: The alcohol group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclohexylpyrrolidinone.
Reduction: Cyclohexylpyrrolidine.
Substitution: Cyclohexylpyrrolidin-3-yl chloride.
Scientific Research Applications
1-Cyclohexylpyrrolidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic processes .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexyl group.
Cyclohexylamine: Lacks the pyrrolidine ring but contains the cyclohexyl group.
Procyclidine: Contains a similar pyrrolidine ring but with different substituents.
Uniqueness: 1-Cyclohexylpyrrolidin-3-ol hydrochloride is unique due to the combination of the cyclohexyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20ClNO |
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Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-cyclohexylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-10-6-7-11(8-10)9-4-2-1-3-5-9;/h9-10,12H,1-8H2;1H |
InChI Key |
DJGSNJJOBTXDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)O.Cl |
Origin of Product |
United States |
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